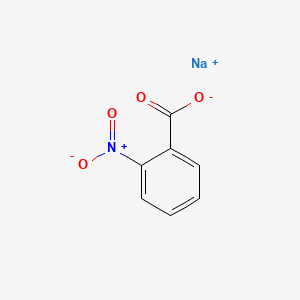

Sodium nitrobenzoate

CAS No.: 28605-72-3

Cat. No.: VC3994558

Molecular Formula: C7H4NNaO4

Molecular Weight: 189.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28605-72-3 |

|---|---|

| Molecular Formula | C7H4NNaO4 |

| Molecular Weight | 189.1 g/mol |

| IUPAC Name | sodium;2-nitrobenzoate |

| Standard InChI | InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | YEDBDKITOXSHCO-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] |

Introduction

Chemical and Physical Characteristics

Structural and Molecular Properties

The molecular structure of sodium nitrobenzoate comprises a benzene ring substituted with a nitro group and a carboxylate sodium salt. For sodium 3-nitrobenzoate, the nitro group occupies the meta position relative to the carboxylate, while in the 4-nitro isomer, it resides in the para position . This positional isomerism influences solubility, reactivity, and crystalline packing. The 3-nitro variant has a molecular weight of 189.10 g/mol and a density of , whereas the 4-nitro isomer weighs 187.11 g/mol .

Thermal and Solubility Profiles

Thermal stability varies between isomers. Sodium 3-nitrobenzoate exhibits a melting point exceeding , making it suitable for high-temperature applications . In contrast, sodium 4-nitrobenzoate melts at , with solubility in water ( solution pH 7–9) and limited solubility in ethanol . The refractive index of the 3-nitro isomer is , a critical parameter for optical applications .

Table 1: Comparative Properties of Sodium Nitrobenzoate Isomers

Industrial and Research Applications

Pharmaceutical Intermediates

Sodium nitrobenzoate is pivotal in synthesizing active pharmaceutical ingredients (APIs) and drug intermediates. Its nitro group facilitates electrophilic substitution reactions, enabling the production of analgesics, antibiotics, and antihypertensive agents . For example, the 4-nitro isomer serves as a precursor in the synthesis of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) . The compound’s high purity (>99%) ensures compliance with stringent regulatory standards for pharmaceutical manufacturing .

Organic Synthesis and Specialty Chemicals

In organic chemistry, sodium nitrobenzoate acts as a nitroaromatic building block for dyes, perfumes, and agrochemicals. The nitro group’s electron-withdrawing nature enhances the reactivity of adjacent functional groups, enabling selective reductions and coupling reactions . For instance, catalytic hydrogenation of sodium 3-nitrobenzoate yields 3-aminobenzoic acid, a precursor to azo dyes .

Mineral Processing and Environmental Management

A groundbreaking application emerged in flotation processes for arsenopyrite () separation. Under alkaline conditions (), sodium 3-nitrobenzoate (m-NBO) depresses arsenopyrite flotation by oxidizing surface arsenic to hydrophilic species, reducing recovery rates from 85% to 78% in the presence of sodium butyl xanthate () . This mechanism mitigates arsenic release into tailings, addressing environmental concerns in mining operations .

Niche and Historical Uses

While largely supplanted by digital technologies, sodium nitrobenzoate historically contributed to photographic developers by stabilizing silver halide emulsions . Additionally, its corrosion-inhibiting properties protect metal surfaces in industrial machinery, though this application remains secondary to its chemical synthesis roles .

Market Dynamics and Global Consumption

Demand Drivers and Regional Insights

The global sodium nitrobenzoate market, valued at USD 12.5 million in 2023, is projected to grow at a CAGR of 4.2% through 2027, driven by pharmaceutical expansion in Asia-Pacific and North America . China dominates production, accounting for 45% of output, while Europe leads in high-purity R&D-grade consumption .

Table 2: Sodium Nitrobenzoate Market Overview (2023–2027)

| Parameter | Value/Projection | Citation |

|---|---|---|

| 2023 Market Size | USD 12.5 million | |

| 2027 Forecast | USD 15.3 million | |

| Key Growth Sector | Pharmaceuticals | |

| Leading Region | Asia-Pacific (45% output) |

Regulatory and Supply Chain Considerations

Recent Research and Technological Advancements

Mechanistic Insights from Flotation Studies

X-ray photoelectron spectroscopy (XPS) analyses reveal that sodium 3-nitrobenzoate oxidizes arsenopyrite surfaces, increasing content from 38% to 57% under alkaline conditions . This oxidation enhances surface hydrophilicity, reducing xanthate adsorption and flotation efficiency . The reaction follows a first-order kinetic model, with activation energy () of , underscoring its viability in large-scale processing .

Innovations in Synthetic Methodologies

Recent advances in catalytic nitration enable greener synthesis routes for sodium nitrobenzoate. For example, zeolite-catalyzed nitration of benzoic acid using achieves 92% yield with minimal waste, aligning with sustainable chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume